molecular formula C7H8NNaO4 B8192629 sodium;5-methoxycarbonyl-4-oxo-2,3-dihydro-1H-pyridin-6-olate

sodium;5-methoxycarbonyl-4-oxo-2,3-dihydro-1H-pyridin-6-olate

Cat. No.: B8192629
M. Wt: 193.13 g/mol
InChI Key: AVFRJKJFAKCHNJ-UHFFFAOYSA-M
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Description

The compound identified as sodium;5-methoxycarbonyl-4-oxo-2,3-dihydro-1H-pyridin-6-olate is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-methoxycarbonyl-4-oxo-2,3-dihydro-1H-pyridin-6-olate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, hydrolysis, and esterification. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and energy consumption while maximizing efficiency. Advanced techniques such as catalytic reactions and automated control systems are employed to ensure consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

sodium;5-methoxycarbonyl-4-oxo-2,3-dihydro-1H-pyridin-6-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other functional groups, often using catalysts or specific reaction conditions.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction pathway and product.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

sodium;5-methoxycarbonyl-4-oxo-2,3-dihydro-1H-pyridin-6-olate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: this compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of sodium;5-methoxycarbonyl-4-oxo-2,3-dihydro-1H-pyridin-6-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Properties

IUPAC Name

sodium;5-methoxycarbonyl-4-oxo-2,3-dihydro-1H-pyridin-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h8,10H,2-3H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFRJKJFAKCHNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NCCC1=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(NCCC1=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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